6-Fluoro-5-methylpyridin-3-amine
Overview
Description
6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction . This can potentially improve symptoms in conditions like multiple sclerosis, where demyelination is a key pathological feature .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows resistance to oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of the compound’s action is the enhancement of impulse conduction in neurons. This can potentially lead to improved neurological function in conditions characterized by demyelination .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, its stability towards oxidation by CYP2E1 suggests that it may be less prone to metabolic degradation . Its lipophilicity and basicity may also influence its distribution and interaction with its target .
Biochemical Analysis
Biochemical Properties
6-Fluoro-5-methylpyridin-3-amine is a novel potassium channel blocker with potential application in Positron Emission Tomography (PET) . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with potassium channels. By binding to these channels, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to potassium channels, thereby reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 than 3F4AP . This stability, along with its other properties, makes it a promising candidate for further PET studies .
Metabolic Pathways
It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 than 3F4AP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling reaction with arylboronic acids to introduce the fluorine atom . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylpyridin-3-amine
- 6-Chloro-5-methylpyridin-3-amine
- 6-Bromo-5-methylpyridin-3-amine
Comparison
Compared to its analogs, 6-Fluoro-5-methylpyridin-3-amine exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds . These characteristics make it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
Record name | 6-Fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-48-6 | |
Record name | 6-Fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186593-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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